molecular formula C7H4ClNS B1591031 5-Chlorobenzo[d]thiazole CAS No. 2786-51-8

5-Chlorobenzo[d]thiazole

Cat. No. B1591031
CAS RN: 2786-51-8
M. Wt: 169.63 g/mol
InChI Key: YTSFYTDPSSFCLU-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d]thiazole is a chemical compound with the linear formula C8H4ClNO2S . It is a derivative of benzothiazole, a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of 5-Chlorobenzo[d]thiazole involves the preparation of starting triazoles from commercially available precursors, as well as their conversion to the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivative .


Molecular Structure Analysis

The molecular structure of 5-Chlorobenzo[d]thiazole is analyzed using steric and electrostatic potential fields calculated at each lattice intersection of a regularly spaced grid of 1.0Å .


Chemical Reactions Analysis

5-Chlorobenzo[d]thiazole derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase . Two compounds, MHY884 and MHY966, showed promising results, indicating that the 5-chlorobenzo[d]thiazolyl scaffold could be a potent inhibitor .


Physical And Chemical Properties Analysis

5-Chlorobenzo[d]thiazole has a molecular weight of 169.63 . It is a solid substance that should be stored in a refrigerator . The exact physical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Medicinal Chemistry: Anticancer and Anti-inflammatory Agents

5-Chlorobenzo[d]thiazole derivatives have been explored for their potential as anticancer and anti-inflammatory agents. Novel compounds based on this scaffold have shown promise in inhibiting the proliferation of various cancer cell lines, including human epidermoid carcinoma and non-small cell lung cancer cells . These derivatives can also decrease the activity of inflammatory factors like IL-6 and TNF-α, which are crucial in chronic inflammation and cancer development .

Agriculture: Agrochemicals and Sensitizers

In the agricultural sector, thiazole derivatives, including those with a 5-chlorobenzo[d]thiazole structure, are utilized as agrochemicals and photographic sensitizers . Their application extends to fungicides and biocides, highlighting their importance in protecting crops and ensuring food security.

Materials Science: Semiconductors and Optoelectronic Materials

The rigid planar structure and electron-deficient nature of thiazolo[5,4-d]thiazoles, related to 5-Chlorobenzo[d]thiazole, make them suitable for use in semiconductors for plastic electronics . These materials are valuable for their thermal stability and photophysical properties, which are essential for applications in optoelectronic devices .

Environmental Science: Tyrosinase Inhibitors

Compounds with a 5-chlorobenzo[d]thiazole core have been synthesized as novel tyrosinase inhibitors, which could be significant in environmental science for the study of melanogenesis . These inhibitors can help understand pigment formation and its regulation in various organisms.

Analytical Chemistry: Fluorescent Probes

Benzothiazole derivatives, closely related to 5-Chlorobenzo[d]thiazole, are used as fluorescent probes for analyte detection . The introduction of specific functional groups allows these compounds to interact with analytes, changing their luminescence characteristics, which is crucial for sensitive detection and analysis.

Biochemistry: Tyrosinase Inhibition and Melanin Production

In biochemistry, 5-Chlorobenzo[d]thiazole derivatives have been designed as tyrosinase inhibitors, which play a pivotal role in melanin synthesis regulation . These compounds can effectively reduce melanin levels, suggesting their potential use in therapies for hyperpigmentation disorders.

Mechanism of Action

Target of Action

The primary target of 5-Chlorobenzo[d]thiazole is the enzyme tyrosinase . Tyrosinase is a critical rate-limiting enzyme in the process of melanin synthesis, which is produced only by melanocytic cells . The inhibition of tyrosinase has been explored as a therapeutic strategy for diseases related to melanin production .

Mode of Action

5-Chlorobenzo[d]thiazole interacts with its target, tyrosinase, by inhibiting its activity . This inhibition results in a decrease in the production of melanin, a pigment responsible for skin color . The compounds MHY884 and MHY966, which are 5-chlorobenzo[d]thiazolyl compounds, have shown high mushroom tyrosinase inhibition and potent inhibitory effects on melanogenesis through the modulation of tyrosinase .

Biochemical Pathways

The biochemical pathway affected by 5-Chlorobenzo[d]thiazole is the melanin synthesis pathway . The first two steps in this pathway involve the hydroxylation of L-tyrosine to 3,4-dihydroxyphenylalanine (L-DOPA) and the oxidation of L-DOPA to O-dopaquinone . By inhibiting tyrosinase, 5-Chlorobenzo[d]thiazole disrupts this pathway, leading to a reduction in melanin production .

Result of Action

The molecular and cellular effects of 5-Chlorobenzo[d]thiazole’s action include the inhibition of tyrosinase activity and a reduction in melanin levels . In particular, the compounds MHY884 and MHY966 effectively inhibited tyrosinase activity and reduced melanin levels in B16 cells treated with α-melanocyte stimulating hormone (α-MSH) .

Safety and Hazards

5-Chlorobenzo[d]thiazole is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSFYTDPSSFCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559706
Record name 5-Chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2786-51-8
Record name 5-Chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the same procedure as in step 2 of Example 337 using 5-chloro-1,3-benzothiazole-2-thiol (1.0 g, 4.96 mmol, 1.00 equiv) and iron powder (2.8 g, 10.00 equiv) in acetic acid (15.0 mL). The crude product was purified through a silica gel column with ethyl acetate/petroleum ether (1:50-1:10) to afford the title compound as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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